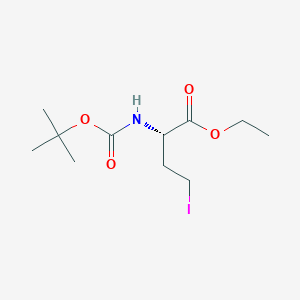

(S)-2-(Boc-amino)-4-iodobutyric acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-(Boc-amino)-4-iodobutyric acid ethyl ester is an organic compound that features a butyric acid backbone with an ethyl ester group, an iodine atom, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2-amino-4-iodobutyric acid.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Esterification: The carboxylic acid group is then esterified using ethanol and a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-2-(Boc-amino)-4-iodobutyric acid ethyl ester would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.

化学反応の分析

Types of Reactions

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide or thiols.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

Deprotection: Trifluoroacetic acid in dichloromethane.

Ester Hydrolysis: Sodium hydroxide in water or hydrochloric acid in methanol.

Major Products

Substitution: Formation of (S)-2-(Boc-amino)-4-azidobutyric acid ethyl ester.

Deprotection: Formation of (S)-2-amino-4-iodobutyric acid ethyl ester.

Hydrolysis: Formation of (S)-2-(Boc-amino)-4-iodobutyric acid.

科学的研究の応用

Chemistry

Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Chiral Synthesis: Its chiral nature makes it valuable in asymmetric synthesis, where the configuration of the product is crucial.

Biology

Peptide Synthesis: Incorporated into peptides to study protein interactions and functions.

Labeling: The iodine atom can be used for radiolabeling, aiding in imaging studies.

Medicine

Drug Development: Investigated for its potential in developing new drugs, particularly those targeting specific enzymes or receptors.

Prodrug Design: The ester group can be hydrolyzed in vivo to release the active drug.

Industry

Material Science: Used in the synthesis of novel materials with specific properties, such as polymers with unique mechanical or chemical characteristics.

作用機序

The mechanism by which (S)-2-(Boc-amino)-4-iodobutyric acid ethyl ester exerts its effects depends on its application. In drug development, it may act by interacting with specific enzymes or receptors, altering their activity. The Boc group protects the amino functionality during synthesis, ensuring selective reactions at other sites. Upon deprotection, the free amino group can participate in further biochemical interactions.

類似化合物との比較

Similar Compounds

(S)-2-(Boc-amino)-4-bromobutyric acid ethyl ester: Similar structure but with a bromine atom instead of iodine.

(S)-2-(Boc-amino)-4-chlorobutyric acid ethyl ester: Contains a chlorine atom instead of iodine.

(S)-2-(Boc-amino)-4-fluorobutyric acid ethyl ester: Features a fluorine atom in place of iodine.

Uniqueness

Reactivity: The iodine atom in (S)-2-(Boc-amino)-4-iodobutyric acid ethyl ester is more reactive in substitution reactions compared to bromine, chlorine, or fluorine, making it a versatile intermediate.

Radiolabeling: The iodine atom allows for radiolabeling, which is not possible with the other halogens, providing unique applications in imaging and diagnostics.

This compound’s unique combination of a Boc-protected amino group, an ethyl ester, and an iodine atom makes it a valuable tool in various fields of scientific research and industrial applications.

生物活性

(S)-2-(Boc-amino)-4-iodobutyric acid ethyl ester is a compound of significant interest in medicinal chemistry, particularly in the synthesis of peptide-based therapeutics. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino moiety and an iodine atom at the 4-position of the butyric acid chain. This structure contributes to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. The presence of the iodide allows for various coupling reactions, enhancing the compound's utility in creating biologically active peptides. The Boc group protects the amino group during synthesis, ensuring the integrity of the peptide bond formation.

Biological Activity

-

Peptide Synthesis :

- This compound serves as a versatile intermediate in synthesizing peptides that can exhibit various biological activities, including antimicrobial and anticancer properties. It has been utilized in developing peptide ligands that target specific receptors involved in cancer progression.

- In Vitro Studies :

- In Vivo Applications :

Case Study 1: Integrin Targeting Peptides

A study compared two peptides conjugated with this compound for their ability to bind integrin αvβ6 in vitro. Results indicated that these peptides had a significantly higher binding affinity compared to controls, demonstrating their potential for targeted cancer therapies .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of peptides synthesized from this compound. The results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating the compound's versatility beyond oncology applications .

Data Tables

| Study | Peptide | Target | Binding Affinity | In Vivo Tumor Uptake (%) |

|---|---|---|---|---|

| 1 | Peptide A | Integrin αvβ6 | High | 5.29 ± 0.59 |

| 2 | Peptide B | Integrin αvβ6 | Higher than A | 7.60 ± 0.43 |

| 3 | Antimicrobial Peptide C | Bacterial Cell Membrane | Moderate | Not applicable |

特性

IUPAC Name |

ethyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO4/c1-5-16-9(14)8(6-7-12)13-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZVZCLLGVPGFH-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCI)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCI)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。